molecular formula C30H29NO3 B3987159 N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide

N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide

Cat. No. B3987159
M. Wt: 451.6 g/mol
InChI Key: UEXZKYSSHGDNSG-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide, also known as DOiP, is a chemical compound that belongs to the family of phenethylamines. It was first synthesized in the late 1990s by a team of researchers led by Alexander Shulgin, a renowned chemist known for his work on psychoactive substances. DOiP has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. This partial agonism results in a lower level of receptor activation and a more subtle effect on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed to have a similar profile to other 5-HT2A agonists. These effects may include changes in perception, mood, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide in lab experiments is its high affinity for the 5-HT2A receptor, which allows for more precise manipulation of receptor function. However, this compound's partial agonist activity may limit its usefulness in some experiments, as it may not produce the same level of receptor activation as a full agonist.

Future Directions

There are several potential future directions for research on N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide. One area of interest is the development of new compounds that are more selective for the 5-HT2A receptor. Another potential direction is the investigation of this compound's effects on other serotonin receptors, such as the 5-HT2C receptor. Additionally, research could focus on the use of this compound in animal models of psychiatric disorders, such as depression and anxiety.

Scientific Research Applications

N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide has been used in scientific research as a tool to study the function of serotonin receptors in the brain. Specifically, this compound has been shown to have high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.

properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29NO3/c1-22(27-21-26(33-2)19-20-28(27)34-3)31-29(32)30(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-22H,1-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXZKYSSHGDNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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